molecular formula C14H16N2O4S2 B14547154 3-(2-Nitrophenyl)-3-oxopropyl morpholine-4-carbodithioate CAS No. 61998-26-3

3-(2-Nitrophenyl)-3-oxopropyl morpholine-4-carbodithioate

Cat. No.: B14547154
CAS No.: 61998-26-3
M. Wt: 340.4 g/mol
InChI Key: FGVUNIDVJULFFT-UHFFFAOYSA-N
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Description

3-(2-Nitrophenyl)-3-oxopropyl morpholine-4-carbodithioate is a complex organic compound that features a morpholine ring, a nitrophenyl group, and a carbodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitrophenyl)-3-oxopropyl morpholine-4-carbodithioate typically involves the reaction of morpholine with carbon disulfide in the presence of a base, followed by the introduction of a nitrophenyl group. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of larger reaction vessels, automated stirring and temperature control systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitrophenyl)-3-oxopropyl morpholine-4-carbodithioate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbodithioate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

3-(2-Nitrophenyl)-3-oxopropyl morpholine-4-carbodithioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Nitrophenyl)-3-oxopropyl morpholine-4-carbodithioate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The nitrophenyl group can participate in redox reactions, while the carbodithioate moiety can interact with thiol groups in proteins, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Nitrophenyl)-3-oxopropyl morpholine-4-carbodithioate is unique due to the presence of both the nitrophenyl group and the carbodithioate moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

61998-26-3

Molecular Formula

C14H16N2O4S2

Molecular Weight

340.4 g/mol

IUPAC Name

[3-(2-nitrophenyl)-3-oxopropyl] morpholine-4-carbodithioate

InChI

InChI=1S/C14H16N2O4S2/c17-13(11-3-1-2-4-12(11)16(18)19)5-10-22-14(21)15-6-8-20-9-7-15/h1-4H,5-10H2

InChI Key

FGVUNIDVJULFFT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)SCCC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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